2',4'-Difluoro-3-(3-methylphenyl)propiophenone
CAS No.: 898768-16-6
Cat. No.: VC2300921
Molecular Formula: C16H14F2O
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898768-16-6 |
|---|---|
| Molecular Formula | C16H14F2O |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 |
| Standard InChI Key | ZEIACFKCJLBYRY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F |
| Canonical SMILES | CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2',4'-Difluoro-3-(3-methylphenyl)propiophenone has the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . The compound's structure consists of two aromatic rings connected by a propanone bridge. One aromatic ring contains fluorine atoms at the 2' and 4' positions, while the other ring features a methyl group at the 3-position. The carbonyl group is directly attached to the fluorinated aromatic ring.
The IUPAC name for this compound is 1-(2,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one . Several structural identifiers are used to uniquely characterize this compound:
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InChI: InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Physical Properties
Based on its chemical structure and the properties of similar compounds, 2',4'-Difluoro-3-(3-methylphenyl)propiophenone is expected to be a solid at room temperature. The presence of fluorine atoms enhances its lipophilicity compared to non-fluorinated analogues, potentially affecting its solubility profile and membrane permeability.
Table 1: Physical Properties of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone
Chemical Properties
The chemical properties of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone are significantly influenced by its functional groups:
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The carbonyl group (ketone) is electrophilic and can participate in nucleophilic addition reactions, making it reactive toward nucleophiles such as amines, alcohols, and hydrides.
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The fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon while also affecting the ring's electronic properties. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the compound's stability.
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The methyl group on the second aromatic ring provides a site for potential oxidation reactions and influences the electron density of that aromatic system.
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The propanone bridge connecting the two aromatic rings contains α-hydrogens that can be deprotonated to form enolates, enabling various condensation reactions.
The presence of fluorine atoms likely confers enhanced metabolic stability compared to non-fluorinated counterparts, as the carbon-fluorine bond is highly resistant to metabolic degradation.
Synthesis Methods
Reaction Conditions
Optimal reaction conditions would depend on the specific synthetic route chosen:
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For Friedel-Crafts acylation: Anhydrous conditions are essential, typically using aluminum chloride (AlCl₃) as a catalyst in an inert solvent like dichloromethane or carbon disulfide at low temperatures (0-25°C).
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For aldol condensation: Basic conditions using sodium hydroxide or potassium hydroxide in alcoholic solvents at room temperature, followed by reduction using sodium borohydride in methanol or through catalytic hydrogenation with palladium on carbon.
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For Grignard reactions: Strictly anhydrous conditions, typically in diethyl ether or tetrahydrofuran at low temperatures (-78°C to 0°C), followed by oxidation using agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
The purification of the final product would likely involve techniques such as recrystallization, column chromatography, or vacuum distillation, depending on the specific properties of the reaction mixture.
Industrial Production Methods
Industrial-scale production of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone would likely involve optimizing the laboratory-scale procedures with considerations for economic feasibility, scalability, and environmental impact. Modern industrial approaches might include:
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Continuous flow chemistry instead of batch processes to improve efficiency and reduce waste.
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Use of more environmentally friendly catalysts and solvents in accordance with green chemistry principles.
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Implementation of automated systems for reaction monitoring and control to ensure consistent product quality.
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Advanced purification techniques such as continuous crystallization or simulated moving bed chromatography for efficient separation of the target compound from by-products.
Chemical Reactivity
Types of Reactions
Based on its structure, 2',4'-Difluoro-3-(3-methylphenyl)propiophenone can participate in various chemical reactions:
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Carbonyl reactions: The ketone group can undergo nucleophilic addition reactions with various nucleophiles, reduction to form alcohols, or oxidation to form carboxylic acids.
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Aromatic substitution: The fluorinated aromatic ring may undergo nucleophilic aromatic substitution reactions, particularly at the positions bearing the fluorine atoms under appropriate conditions.
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Side chain reactions: The methyl group on the 3-methylphenyl moiety can undergo oxidation reactions to form aldehydes, carboxylic acids, or other functionalized derivatives.
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α-Carbon reactions: The α-position to the carbonyl group can be deprotonated to form an enolate, which can participate in various condensation reactions including aldol condensations and Michael additions.
Common Reagents and Conditions
Reagents and conditions that might be used in reactions with 2',4'-Difluoro-3-(3-methylphenyl)propiophenone include:
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Reducing agents: Sodium borohydride (NaBH₄) for selective ketone reduction; lithium aluminum hydride (LiAlH₄) for stronger reduction capabilities.
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Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation of the methyl group; Baeyer-Villiger oxidation conditions for converting the ketone to an ester.
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Nucleophiles: Various amines, alcohols, or thiols for nucleophilic addition to the carbonyl group or substitution of the fluorine atoms under appropriate conditions.
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Bases: Lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide for deprotonation of the α-position to enable further functionalization.
Major Products Formed
Common reaction products might include:
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Secondary alcohols: From reduction of the ketone group with hydride reagents.
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Enolates and their derivatives: From deprotonation at the α-position.
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Substituted derivatives: From nucleophilic aromatic substitution reactions at the fluorinated positions.
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Oxidized products: Including carboxylic acids from oxidation of the methyl group or the entire side chain.
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Condensation products: From reactions with other carbonyl compounds through aldol or Claisen condensations.
| Research Area | Potential Application | Relevance |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Fluorinated substructure provides valuable functionality |
| Mechanistic Studies | Probe for reaction mechanisms | Fluorine atoms serve as spectroscopic handles |
| Analytical Chemistry | Reference standard | Well-defined structure with characteristic spectroscopic properties |
| Medicinal Chemistry | Lead compound for drug discovery | Fluorination can enhance metabolic stability and bioavailability |
Industrial Applications
Potential industrial applications include:
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As a building block in the synthesis of specialty chemicals with unique properties.
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In the development of materials with specific properties, such as liquid crystals, polymers, or surface-active agents.
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As an intermediate in the production of agrochemicals, where fluorinated compounds often show enhanced activity and stability.
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As a precursor for fragrance or flavor compounds, where the fluorine atoms might modify the sensory properties.
Comparison with Analogous Compounds
Structural Analogues
Several structural analogues of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone exist, differing in the position of substituents or the nature of the substituent groups:
Table 3: Comparison of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone with Structural Analogues
Functional Differences
The positional changes in substituents can lead to significant differences in properties:
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Electronic effects: Different substitution patterns affect the electron density distribution in the molecule, influencing its reactivity toward nucleophiles and electrophiles. For instance, the position of the methyl group on the phenyl ring alters the electron donation to the aromatic system.
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Steric effects: The position of substituents (especially the methyl group) can cause different steric hindrances, affecting reaction rates and selectivity. A methyl group at the 2-position (ortho) typically causes greater steric hindrance than one at the 3-position (meta).
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Physical properties: Variations in substitution pattern can lead to differences in melting points, solubility, and crystallinity due to changes in molecular packing and intermolecular interactions.
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Conformational preferences: The position of substituents can influence the preferred conformation of the molecule, potentially affecting its ability to interact with biological targets.
Activity Relationships
Structure-activity relationships among these analogues suggest that:
Biological Activity
Research Findings
Based on studies of related fluorinated propiophenones, potential biological activities could include:
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Anti-inflammatory properties: Many propiophenone derivatives show anti-inflammatory activity through inhibition of pro-inflammatory enzymes or cytokines.
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Antimicrobial effects: Fluorinated aromatic compounds often exhibit antimicrobial properties against various bacterial and fungal strains.
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Potential antitumor activity: Some fluorinated ketones have shown cytotoxic effects against cancer cell lines through various mechanisms, including induction of apoptosis or inhibition of cell cycle progression.
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Central nervous system effects: Certain propiophenone derivatives have demonstrated activity on the central nervous system, including analgesic or neuromodulatory effects.
Table 4: Potential Biological Activities Based on Structural Features
Future Research Directions
Future research on 2',4'-Difluoro-3-(3-methylphenyl)propiophenone could focus on:
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Comprehensive evaluation of its biological activities through in vitro screening against various targets, including enzymes, receptors, and cell lines.
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Investigation of its potential as a scaffold for developing new therapeutic agents, particularly in areas where fluorinated compounds have shown promise.
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Exploration of structure-activity relationships through the synthesis and testing of additional analogues with variations in substituent position and identity.
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Studies of its metabolism and pharmacokinetics to understand its potential as a drug candidate and to identify any active metabolites.
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Computational studies to predict its interactions with biological targets and to guide the design of derivatives with optimized properties.
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